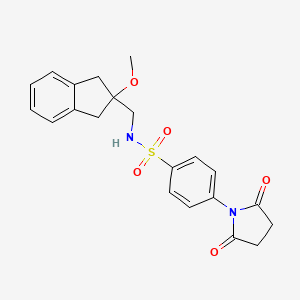

![molecular formula C18H19NO4S B2784310 methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate CAS No. 1327196-11-1](/img/structure/B2784310.png)

methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can include the raw materials used, the reaction conditions, and the steps involved in the synthesis .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, reactivity, and others .Aplicaciones Científicas De Investigación

Chemistry and Biochemistry of Acrylates

Acrylates, including compounds like acrylamide, play a crucial role in industrial and laboratory applications due to their reactivity. They are used worldwide to synthesize polyacrylamide, which has applications as a soil conditioner, in wastewater treatment, and in the cosmetic, paper, and textile industries. The compound's role in food processing and its impact on human health due to potential exposure have been extensively studied, highlighting the need for a better understanding of its formation, distribution, and effects (Friedman, 2003).

Genotoxic, Mutagenic, and Carcinogenic Potentials

Research on lower alkyl acrylate monomers, such as methyl-, ethyl-, and butyl-acrylate, has focused on their use in plastics, food packaging, adhesives, and cosmetic formulations. Toxicokinetic data suggest these compounds are metabolized rapidly, and genotoxicity tests support a non-genotoxic mechanism for acrylates, indicating they are unlikely to pose a human cancer hazard under normal exposure conditions (Suh et al., 2018).

Applications in Polymer Systems for Water Shutoff

Polymer systems, including those based on acrylates, have been developed for water shutoff in oil and gas wells, demonstrating the versatility of acrylate-based compounds in enhancing the properties of polymer gels for environmental and industrial applications (El-Karsani, Al-Muntasheri, & Hussein, 2014).

Electrochemical Sensors and Biosensors

Polyaniline, a polymer related to acrylates, has seen significant use in electrochemical sensors and biosensors due to its conductivity and the ability to enhance sensitivity and response time in various applications, including clinical sensing, food quality control, and environmental monitoring. This highlights the potential for acrylate derivatives in the development of advanced sensing technologies (Shoaie et al., 2019).

Flame Retardancy in Polymers

Acrylate-based resins, such as those derived from chlorendic acid and tetrabromophthalate, are used for their flame-retardant properties in various applications, demonstrating the compound's utility in enhancing safety in materials science (Weil & Levchik, 2004).

Mecanismo De Acción

The mechanism of action is typically studied for bioactive compounds. It involves understanding how the compound interacts with biological systems.

Safety and Hazards

Propiedades

IUPAC Name |

methyl (Z)-3-anilino-2-(3,4-dimethylphenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-13-9-10-16(11-14(13)2)24(21,22)17(18(20)23-3)12-19-15-7-5-4-6-8-15/h4-12,19H,1-3H3/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHILUGNLFKJHU-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2)/C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-ylcarbonyl)benzonitrile](/img/structure/B2784227.png)

![3-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2784229.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide](/img/structure/B2784231.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2784235.png)

![N-(4-ethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2784236.png)

![(E)-4-(3-cinnamyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2784240.png)

![N-[cyano(2,4-difluorophenyl)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2784243.png)

![3-butyl-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2784245.png)

![N-[2-(3-Chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]but-2-ynamide](/img/structure/B2784248.png)

![N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2784250.png)